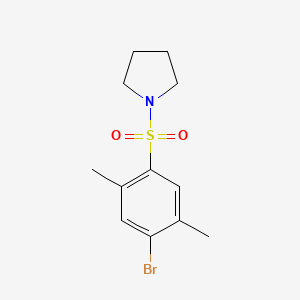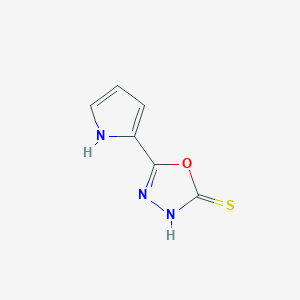
Cadmium112
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium-112 is a stable, non-radioactive isotope of Cadmium . It is both naturally occurring and produced by fission . Cadmium is a metallic element in the second transition series, Group IIB . It is a nonabundant, toxic metallic element usually found associated with minerals such as ZnS and other zinc ores .
Synthesis Analysis
Cadmium is often obtained from zinc byproducts and recovered from spent nickel-cadmium batteries . One significant mineral form is greenockite (CdS), but the usual Cadmium source is the oxide in industrial slag associated with the refining of Zn or Pb . A study has described a simple, facile, and cost-effective sol–gel method to fabricate cadmium (Cd)-doped ZnO nanoparticles .
Molecular Structure Analysis
Cadmium exhibits the common +2 oxidation state of its group arising from the loss of two s-orbital electrons . Specifically, Cd (II) has the stable [Kr] 3d10 electronic configuration . The +2 oxidation state dominates the inorganic chemistry of Cd .
Chemical Reactions Analysis
Cadmium ions (Cd²⁺) can react with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . Hydrogen sulfide reacts with cadmium ion to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions .
Physical And Chemical Properties Analysis
Cadmium-112 has a mass number of 112, atomic number of 48, and isotopic mass of 111.902763 . Cadmium is a silvery, crystalline metal, resembling zinc . It is moderately active . Cd²⁺ is colorless in solution and forms complex ions readily .
Wirkmechanismus
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Workers can be exposed to cadmium by breathing in dusts, fumes, or mists containing cadmium .
Zukünftige Richtungen
Cadmium-112 Metal is one of over 250 stable Metallic isotopes produced by American Elements for biological and biomedical labeling, as target materials and other applications . For thin film applications it is available as rod, pellets, pieces, granules and sputtering targets and as either an ingot or powder .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of Cadmium112 can be achieved through the process of neutron capture. Cadmium111, which is a stable isotope of cadmium, can be irradiated with neutrons to produce Cadmium112.", "Starting Materials": ["Cadmium111", "Neutrons"], "Reaction": [ "Place Cadmium111 in a nuclear reactor or a neutron generator.", "Irradiate Cadmium111 with neutrons.", "Cadmium111 captures a neutron and undergoes beta decay to form Cadmium112.", "Isolate and purify Cadmium112." ] } | |
CAS-Nummer |
14336-65-3 |
Molekularformel |
C3H2N2O2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




